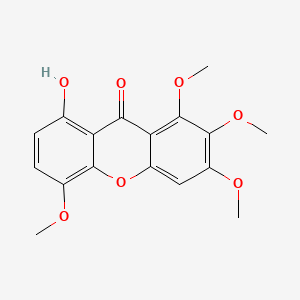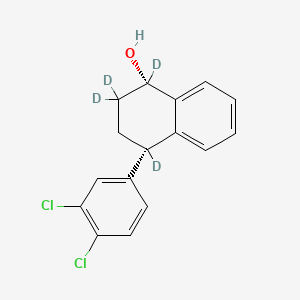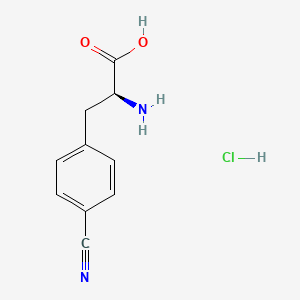![molecular formula C9H14N2O B563311 2-[(Ethylamino)methyl]-4-aminophenol-d5 Dihydrochloride CAS No. 1246819-92-0](/img/new.no-structure.jpg)
2-[(Ethylamino)methyl]-4-aminophenol-d5 Dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Ethylamino)methyl]-4-aminophenol-d5 Dihydrochloride is a chemical compound with the molecular formula C9H16Cl2N2O. It is a deuterated form of 2-[(Ethylamino)methyl]-4-aminophenol, where five hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Ethylamino)methyl]-4-aminophenol-d5 Dihydrochloride involves several steps. One common method includes the reaction of 4-nitrophenol with ethylamine to form 4-ethylaminophenol. This intermediate is then subjected to a reduction reaction to yield 2-[(Ethylamino)methyl]-4-aminophenol.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
2-[(Ethylamino)methyl]-4-aminophenol-d5 Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions
Major Products
The major products formed from these reactions include various substituted phenols, amines, and quinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[(Ethylamino)methyl]-4-aminophenol-d5 Dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in metabolic studies and as a tracer in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimalarial and anticancer activities.
Industry: Utilized in the development of high-performance materials, such as polyamides and poly(amide-imide)s .
Mechanism of Action
The mechanism of action of 2-[(Ethylamino)methyl]-4-aminophenol-d5 Dihydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an enzyme inhibitor or modulator, affecting various biochemical processes. The compound’s deuterated form enhances its stability and allows for detailed studies of metabolic pathways and reaction mechanisms .
Comparison with Similar Compounds
Similar Compounds
- 2-[(Ethylamino)methyl]-4-aminophenol
- 4-Amino-2-[(ethylamino)methyl]phenol
- 2-[(Methylamino)methyl]-4-aminophenol
Uniqueness
2-[(Ethylamino)methyl]-4-aminophenol-d5 Dihydrochloride is unique due to its deuterated form, which provides enhanced stability and allows for more precise studies in metabolic research and reaction mechanisms. This makes it particularly valuable in scientific research compared to its non-deuterated counterparts .
Properties
CAS No. |
1246819-92-0 |
|---|---|
Molecular Formula |
C9H14N2O |
Molecular Weight |
171.255 |
IUPAC Name |
4-amino-2-[(1,1,2,2,2-pentadeuterioethylamino)methyl]phenol |
InChI |
InChI=1S/C9H14N2O/c1-2-11-6-7-5-8(10)3-4-9(7)12/h3-5,11-12H,2,6,10H2,1H3/i1D3,2D2 |
InChI Key |
CHECSLQUJPKGOB-ZBJDZAJPSA-N |
SMILES |
CCNCC1=C(C=CC(=C1)N)O |
Synonyms |
4-Amino-2-[(ethylamino)methyl]phenol-d5 Dihydrochloride; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B563232.png)











